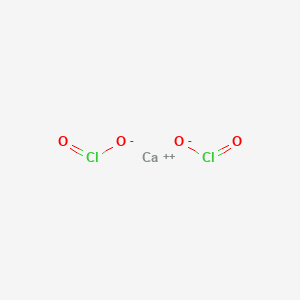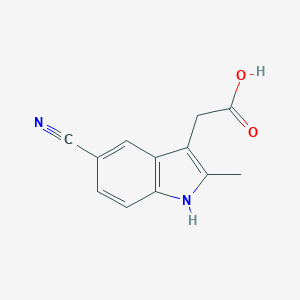
5-Cyano-2-methylindole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-2-methylindole-3-acetic acid is a chemical compound with the molecular formula C12H10N2O2 .
Molecular Structure Analysis
The molecular structure of 5-Cyano-2-methylindole-3-acetic acid consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Cyano-2-methylindole-3-acetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.22 Da .Applications De Recherche Scientifique
Indole Derivatives in Alkaloid Synthesis
Field
Chemistry, specifically organic synthesis .
Application
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
Method
The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
Results
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indole-3-acetic Acid in Fungal Ecology
Field
Biology, specifically fungal ecology .
Application
Indole-3-acetic acid (IAA) is a common plant hormone of the auxin class and it regulates various aspects of plant growth and development .
Method
IAA is produced by microorganisms, including bacteria and fungi, and plants . Research is underway globally to exploit the potential for developing IAA-producing fungi for promoting plant growth and protection for sustainable agriculture .
Results
IAA regulates the physiological response and gene expression in these microorganisms . The convergent evolution of IAA production leads to the hypothesis that natural selection might have favored IAA as a widespread physiological code in these microorganisms and their interactions .
Indole Derivatives in Antiviral Research
Field
Pharmacology, specifically antiviral research .
Application
Indole derivatives have been found to possess antiviral activity . They have been used in the development of antiviral agents .
Method
The synthesis of various indole derivatives and their testing against a broad range of RNA and DNA viruses has been carried out .
Results
Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Indole Derivatives in Anti-inflammatory Research
Field
Pharmacology, specifically anti-inflammatory research .
Application
Indole derivatives have been found to possess anti-inflammatory activity .
Method
The synthesis of various indole derivatives and their testing for anti-inflammatory activity has been carried out .
Results
Certain indole derivatives have shown significant anti-inflammatory activity .
Indole Derivatives in Anticancer Research
Field
Pharmacology, specifically anticancer research .
Application
Indole derivatives have been found to possess anticancer activity . They have been used in the development of anticancer agents .
Method
The synthesis of various indole derivatives and their testing for anticancer activity has been carried out .
Results
Certain indole derivatives have shown significant anticancer activity .
Indole Derivatives in Antimicrobial Research
Field
Pharmacology, specifically antimicrobial research .
Application
Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of antimicrobial agents .
Method
The synthesis of various indole derivatives and their testing for antimicrobial activity has been carried out .
Results
Certain indole derivatives have shown significant antimicrobial activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGSGFUMSJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649601 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylindole-3-acetic acid | |
CAS RN |
13218-36-5 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

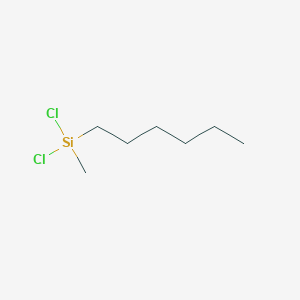
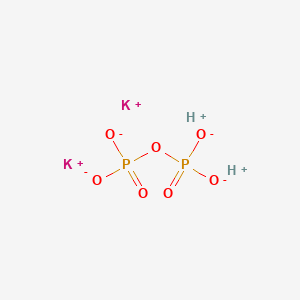
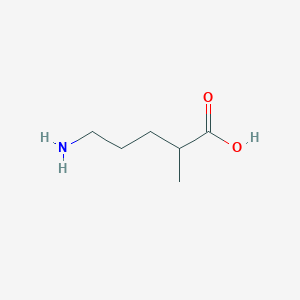
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
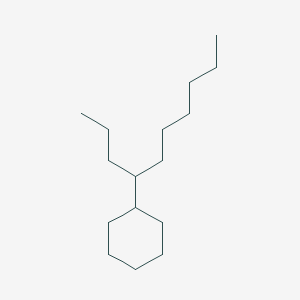
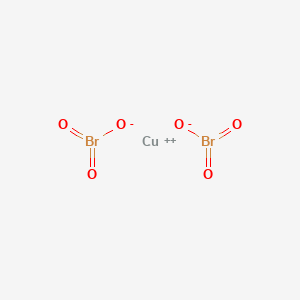
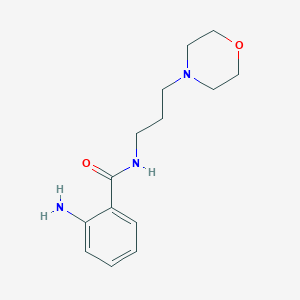
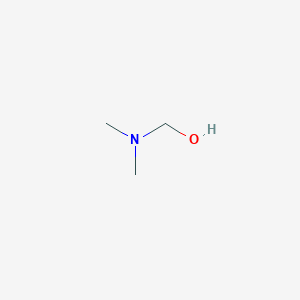
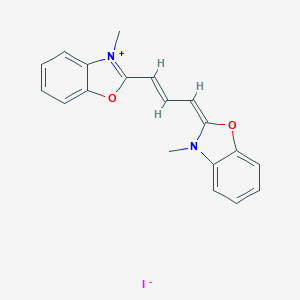
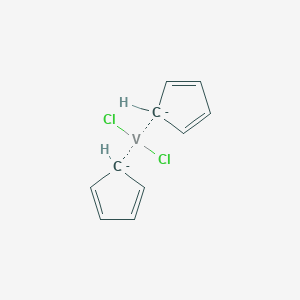
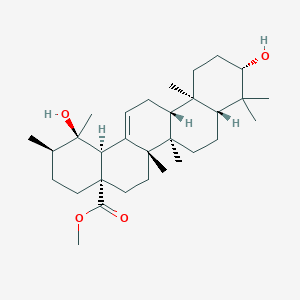
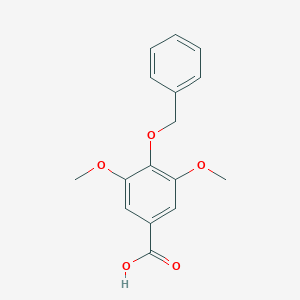
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
